molecular formula C12H14O2S2 B1670785 Ditophal CAS No. 584-69-0

Ditophal

Cat. No.: B1670785
CAS No.: 584-69-0
M. Wt: 254.4 g/mol
InChI Key: DWGXUDUOJPYAOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ditophal is synthesized by reacting diethyl sulfate with diethiolisophthalic acid. The reaction involves adding 33 parts of diethyl sulfate to 20 parts of diethiolisophthalic acid in 125 parts of 8% aqueous sodium hydroxide solution at 20°C. The mixture is then heated at 40°-50°C for one hour . After cooling, the mixture is extracted with benzene, and the benzene extract is washed with water and dried. The residue is distilled under reduced pressure to yield diethyl dithiolisophthalate .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of benzene as a solvent and the distillation process are critical steps in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ditophal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Ditophal exerts its effects by releasing ethyl mercaptan in the body. Ethyl mercaptan interferes with a metabolic pathway involving methyl or methylthio groups, which is present either in the monocyte or as part of the specific metabolism of the bacillus in the monocyte. This interference inhibits the growth of intracellular bacteria, making this compound effective against diseases like leprosy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ditophal

This compound is unique due to its ability to be rapidly absorbed through the skin, offering a novel method of administration. This property makes it particularly suitable for treating leprosy and lupus vulgaris without the need for injections .

Properties

IUPAC Name

1-S,3-S-diethyl benzene-1,3-dicarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S2/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGXUDUOJPYAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C1=CC(=CC=C1)C(=O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207112
Record name Ditophal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-69-0
Record name S,S-Diethyl 1,3-benzenedicarbothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=584-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ditophal [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ditophal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DITOPHAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SR2754GL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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